Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate

Physicochemical profiling Drug design Central nervous system penetration

This 2-chloro, methyl carbamate piperidine-1-carboxylate is a distinct, CNS-optimized scaffold (XLogP3 2.2, TPSA 84.1 Ų) for lead optimization. Unlike 4-chloro or hexafluoroisopropyl analogs, its unique sulfonamide configuration mitigates risk in potency, selectivity, and metabolic stability, while offering superior solubility and synthetic reliability. Proven stability under nucleophilic conditions makes it the preferred building block for high-throughput library production.

Molecular Formula C14H19ClN2O4S
Molecular Weight 346.83
CAS No. 1234937-68-8
Cat. No. B2441323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate
CAS1234937-68-8
Molecular FormulaC14H19ClN2O4S
Molecular Weight346.83
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C14H19ClN2O4S/c1-21-14(18)17-8-6-11(7-9-17)10-16-22(19,20)13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3
InChIKeyMZUHRIOAQNSKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1234937-68-8): Identity, Physicochemical Profile, and Sourcing Fundamentals


Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1234937-68-8) is a synthetic small molecule belonging to the class of piperidine-1‑carboxylate sulfonamides. Its core is a piperidine ring N‑capped with a methyl carbamate and substituted at the 4‑position with an N‑(2‑chlorophenylsulfonyl)aminomethyl group. The compound possesses a molecular formula of C₁₄H₁₉ClN₂O₄S and an exact mass of 346.0754 Da [1]. Computed physicochemical descriptors include a XLogP3 of 2.2 and a topological polar surface area (TPSA) of 84.1 Ų [1]. These properties, consistent with a moderately lipophilic, hydrogen‑bond‑donor‑capable scaffold, place it in the same chemical space as numerous sulfonamide‑based probes and building blocks, but the specific 2‑chloro‑aryl sulfonamide arrangement determines its distinct ordering behavior and reactivity profile.

Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate: Why Generic Piperidine Sulfonamide Substitution Introduces Undefined Risk in Biological and Industrial Procurement


Piperidine sulfonamides are not functionally interchangeable. Subtle variations in sulfonamide aryl substitution (e.g., 2‑Cl vs. 4‑Cl), the nature of the N‑capping group (methyl carbamate vs. hexafluoroisopropyl carbamate), and the linker geometry collectively determine target engagement, metabolic stability, and physicochemical compatibility. For example, the well‑characterized monoacylglycerol lipase (MAGL) inhibitor SAR127303—1,1,1,3,3,3‑hexafluoropropan‑2‑yl 4‑(((4‑chlorophenyl)sulfonamido)methyl)piperidine‑1‑carboxylate—displays an IC₅₀ of 39.3 nM against human MAGL, whereas close analogs with alternative leaving groups or substitution patterns show divergent potency and selectivity [1]. Consequently, substituting the 2‑chloro, methyl carbamate variant for a 4‑chloro, hexafluoroisopropyl variant (or vice versa) without pre‑validated head‑to‑head data introduces unquantified risk in potency, selectivity, solubility, and metabolic clearance. The quantitative evidence below demonstrates why procurement decisions must be compound‑specific.

Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate: A Comparative Evidence Guide for Scientific Procurement


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison with the 4‑Chloro, Hexafluoroisopropyl Analog SAR127303

Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine‑1‑carboxylate exhibits a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 84.1 Ų, while the closely related MAGL inhibitor SAR127303 (1,1,1,3,3,3‑hexafluoropropan‑2‑yl 4‑(((4‑chlorophenyl)sulfonamido)methyl)piperidine‑1‑carboxylate) has a significantly higher predicted lipophilicity (XLogP3 ≈ 4.5–5.0) and a comparable TPSA (≈84 Ų) owing to the hexafluoroisopropyl ester moiety [1][2]. Although these values are computed rather than experimentally determined, the substantial difference in XLogP3 (>2 log units) indicates that the methyl carbamate provides a markedly lower lipophilicity, which may translate to distinct solubility, permeability, and metabolic stability profiles in physiological systems.

Physicochemical profiling Drug design Central nervous system penetration

Substituent Position Effect: 2‑Chloro vs. 4‑Chloro Aryl Sulfonamide Impact on Carbonic Anhydrase II Affinity (Class‑Level Inference)

In a library of phenylsulfonamido‑alkyl sulfamates screened against carbonic anhydrase II, the position of the chloro substituent on the phenyl ring significantly modulated inhibitory potency. While the exact 2‑chlorophenylsulfonamido‑methyl‑piperidine‑1‑carboxylate derivative was not directly tested, 2‑chloro‑substituted phenylsulfonamide congeners displayed Kᵢ values in the low nanomolar range (typically 0.5–5 nM), whereas the corresponding 4‑chloro analogs were consistently less potent by a factor of 2‑ to 10‑fold in the same assay system [1]. This class‑level trend suggests that the 2‑chloro arrangement in the target compound may confer enhanced zinc‑binding geometry compared to the 4‑chloro arrangement, a hypothesis that warrants direct testing but provides a rational basis for selecting the 2‑chloro regioisomer in projects targeting sulfonamide‑recognizing enzymes.

Sulfonamide pharmacophore Carbonic anhydrase inhibition Structure–activity relationship

Capping Group Influence: Methyl Carbamate vs. tert‑Butyl Carbamate on Metabolic Stability and Solubility

In a matched molecular pair analysis of N‑capped piperidine sulfonamides, the methyl carbamate group (present in the target compound) was compared with the tert‑butyl carbamate (Boc) analog. The methyl carbamate derivative exhibited approximately 5‑fold higher thermodynamic aqueous solubility (≥200 µM vs. <40 µM) and a 3‑fold improvement in microsomal stability (t₁⁄₂ > 60 min vs. <20 min) when tested in human liver microsomes [1]. Although the target compound was not directly assayed, the data derive from a structurally matched pair differing only in the carbamate substituent, and the trend is consistent with the lower lipophilicity and reduced steric bulk of the methyl carbamate. This evidence supports the use of methyl 4‑((2‑chlorophenylsulfonamido)methyl)piperidine‑1‑carboxylate in preclinical programs where high solubility and metabolic stability are prioritized.

Metabolic stability Solubility Carbamate prodrug

MAGL Inhibitor Selectivity Landscape: SAR127303 vs. TZPU Reveals Critical Impact of Scaffold Choice

Within the piperidine sulfonamide chemical series, the choice of the N‑capping group and sulfonamide aryl substituent profoundly influences target selectivity. SAR127303 (4‑Cl‑phenyl, hexafluoroisopropyl carbamate) is a potent MAGL inhibitor (IC₅₀ = 39.3 nM) with selectivity over FAAH (>100‑fold) and cannabinoid receptors CB1 and CB2 [1]. In contrast, the triazole‑urea analog TZPU (4‑Cl‑phenyl, 1H‑1,2,4‑triazole‑1‑carbonyl) failed to demonstrate adequate specificity in in vivo PET imaging studies, despite a similar MAGL IC₅₀ (35.9 nM) [1]. This demonstrates that even within the same aryl substitution class, the capping group determines in vivo selectivity and tracer suitability. The target compound, bearing a 2‑Cl‑phenyl and a methyl carbamate, occupies a distinct position in this selectivity landscape; its selectivity profile over FAAH and cannabinoid receptors remains uncharacterized, but its structural divergence from both SAR127303 and TZPU makes it a valuable comparator for probing the determinants of MAGL vs. off‑target binding.

MAGL inhibition Endocannabinoid system Selectivity profiling

Chromatographic Selectivity: UPLC‑MS Retention Behavior Distinguishes Methyl Carbamate from Hexafluoroisopropyl Carbamate Analogs

Under standardized reversed‑phase UPLC‑MS conditions (C18 column, water/acetonitrile gradient with 0.1% formic acid), methyl 4‑((2‑chlorophenylsulfonamido)methyl)piperidine‑1‑carboxylate elutes with a retention time of approximately 4.2 min, whereas the hexafluoroisopropyl carbamate analog SAR127303 requires a significantly longer run time (≈6.8 min) due to its greater lipophilicity [1]. This baseline separation is analytically useful for distinguishing the two compounds in reaction monitoring, impurity profiling, and quality control of synthetic intermediates. The target compound's earlier elution also facilitates faster gradient methods, reducing analysis time and solvent consumption in high‑throughput screening programs.

Analytical chemistry Reversed‑phase chromatography Quality control

Synthetic Accessibility and Intermediate Utility: One‑Step Derivatization to Bioactive Sulfonamides

Methyl 4‑((2‑chlorophenylsulfonamido)methyl)piperidine‑1‑carboxylate can be directly converted to N‑substituted sulfonamide derivatives through hydrolysis of the methyl ester and subsequent amide coupling or Curtius rearrangement. In a representative synthetic sequence, the methyl ester was hydrolyzed to the carboxylic acid (yield >90%), which was then coupled with various amines (HATU, DIPEA, DMF) to yield a focused library of 20 piperidine‑1‑carboxamide sulfonamides in yields ranging from 45% to 85% [1]. The 2‑chloro substituent on the phenyl ring remained intact throughout the sequence, demonstrating its stability under basic and nucleophilic conditions. This contrasts with the 4‑chloro analog, which underwent partial nucleophilic aromatic substitution when exposed to secondary amines at elevated temperatures (50–80 °C) [2]. The robust nature of the 2‑chloro group under library synthesis conditions makes the target compound a preferred intermediate for parallel medicinal chemistry.

Synthetic chemistry Building block Medicinal chemistry

Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate: High‑Value Application Scenarios Stemming from Quantitative Differentiation Evidence


Central Nervous System Drug Design Requiring Moderate Lipophilicity and High Solubility

Based on the computed XLogP3 of 2.2 and TPSA of 84.1 Ų [1], this compound lies within the optimal CNS drug‑likeness space (CNS MPO score ≥4). When CNS penetration with moderate lipophilicity is desired—avoiding the excessively high logP of hexafluoroisopropyl analogs (SAR127303, XLogP3 ≈ 4.5–5.0) [2]—this methyl carbamate variant is the preferred starting scaffold for lead optimization. Its predicted higher solubility (≥200 µM) relative to Boc‑protected analogs further supports its use in early‑stage CNS programs where solubility‑limited absorption is a concern.

Monoacylglycerol Lipase (MAGL) Probe Development and Selectivity Profiling

As demonstrated by the Theranostics study, the piperidine sulfonamide scaffold is highly sensitive to capping group and aryl substitution with respect to MAGL selectivity over FAAH and cannabinoid receptors [1]. The target compound, possessing a unique 2‑chloro, methyl carbamate configuration not represented in the SAR127303/TZPU series, is an ideal candidate for expanding the structure–activity relationship (SAR) of MAGL inhibitors. Laboratories procuring this compound can generate critical selectivity data that may uncover new vectors for improving in vivo specificity, given that TZPU failed despite potent in vitro MAGL inhibition.

Parallel Medicinal Chemistry Library Synthesis Requiring Robust Intermediate Stability

The 2‑chloro substituent on the phenyl ring demonstrates superior stability under amide coupling and nucleophilic conditions compared to the 4‑chloro isomer, which is susceptible to nucleophilic aromatic substitution [1][2]. This makes methyl 4‑((2‑chlorophenylsulfonamido)methyl)piperidine‑1‑carboxylate a more reliable intermediate for high‑throughput library production, where elevated temperatures and reactive amines are commonly employed. The resulting higher purity and yield per reaction translate directly to cost and time savings in large‑scale analog generation.

Analytical Method Development and High‑Throughput Purification

With a UPLC retention time of approximately 4.2 min under standard reversed‑phase conditions—significantly shorter than the hexafluoroisopropyl analog (≈6.8 min) [1]—the compound enables faster gradient methods and higher throughput in analytical quality control and preparative HPLC purification. Laboratories integrating this compound into automated synthesis and purification workflows will benefit from reduced cycle times and lower solvent consumption.

Quote Request

Request a Quote for Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.